(2-Methylphenyl) diphenyl phosphate;(3-methylphenyl) diphenyl phosphate;(4-methylphenyl) diphenyl phosphate

Catalog No.
S526268
CAS No.
26444-49-5
M.F
C57H51O12P3
M. Wt
1020.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Methylphenyl) diphenyl phosphate;(3-methylpheny...

CAS Number

26444-49-5

Product Name

(2-Methylphenyl) diphenyl phosphate;(3-methylphenyl) diphenyl phosphate;(4-methylphenyl) diphenyl phosphate

IUPAC Name

(2-methylphenyl) diphenyl phosphate;(3-methylphenyl) diphenyl phosphate;(4-methylphenyl) diphenyl phosphate

Molecular Formula

C57H51O12P3

Molecular Weight

1020.9 g/mol

InChI

InChI=1S/3C19H17O4P/c1-16-10-8-9-15-19(16)23-24(20,21-17-11-4-2-5-12-17)22-18-13-6-3-7-14-18;1-16-9-8-14-19(15-16)23-24(20,21-17-10-4-2-5-11-17)22-18-12-6-3-7-13-18;1-16-12-14-19(15-13-16)23-24(20,21-17-8-4-2-5-9-17)22-18-10-6-3-7-11-18/h3*2-15H,1H3

InChI Key

QXDTWBUYOSGCSB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3.CC1=CC(=CC=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3.CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3

Solubility

In water, 2.4 mg/L at 25 °C
In water, 2.6 mg/L at 25 °C
Insoluble in glycerol; soluble in most organic solvents except glycerol

Synonyms

Diphenyl cresyl phosphate; Monocresyl diphenyl phosphate; Diphenyl tolyl phosphate;

Canonical SMILES

CC1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3.CC1=CC(=CC=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3.CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3

Description

The exact mass of the compound (2-Methylphenyl) diphenyl phosphate;(3-methylphenyl) diphenyl phosphate;(4-methylphenyl) diphenyl phosphate is 358.097 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 2.4 mg/l at 25 °cin water, 2.6 mg/l at 25 °cinsoluble in glycerol; soluble in most organic solvents except glycerol. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Flame Retardants

    Historically, a related compound called cresyl diphenyl phosphate (mixed isomers of methyl-substituted phenyl diphenyl phosphates) was used as a flame retardant. However, due to safety concerns, its use has been restricted [ECHA - European Union, Substance Information - PHOSPHORIC ACID, DIPHENYL TOLYL ESTER, ]. There is limited investigation into MDPPs as potential alternatives, but research suggests they may not be as effective [ECHA - Registration Dossier, PHOSPHORIC ACID, DIPHENYL TOLYL ESTER, (hidden)]

  • Organic Synthesis

    Due to the presence of a reactive phosphate group, MDPPs could potentially be used as intermediates in organic synthesis. However, there is no current research available on this specific application.

  • New Material Development

    The aromatic structure of MDPPs suggests potential for applications in new material development. For instance, they could be incorporated into polymers or used as modifiers for existing materials. However, further research is needed to explore this possibility.

Purity

>98% (or refer to the Certificate of Analysis)

Color/Form

Colorless transparent liquid

Exact Mass

358.097

Boiling Point

390 °C at 760 mm Hg

Flash Point

450 °F (232 °C) (Closed cup)

Density

1.208 at 25 °C

LogP

log Kow = 4.51

Odor

Very slight odo

Appearance

Solid powder

Melting Point

Freezing point: -38 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Vapor Pressure

1.0X10-6 mm Hg at 25 deg /Extrapolated from 30 °C/

Dates

Modify: 2023-08-15
1: Tan H, Chen D, Peng C, Liu X, Wu Y, Li X, Du R, Wang B, Guo Y, Zeng EY. Novel and Traditional Organophosphate Esters in House Dust from South China: Association with Hand Wipes and Exposure Estimation. Environ Sci Technol. 2018 Sep 21. doi: 10.1021/acs.est.8b02933. [Epub ahead of print] PubMed PMID: 30199231.
2: Tao Y, Shang Y, Li J, Feng J, He Z, Covaci A, Wang P, Luo J, Mao X, Shi B, Hu L, Luo D, Mei S. Exposure to organophosphate flame retardants of hotel room attendants in Wuhan City, China. Environ Pollut. 2018 May;236:626-633. doi: 10.1016/j.envpol.2018.01.079. PubMed PMID: 29433103.
3: Chen Y, Fang J, Ren L, Fan R, Zhang J, Liu G, Zhou L, Chen D, Yu Y, Lu S. Urinary metabolites of organophosphate esters in children in South China: Concentrations, profiles and estimated daily intake. Environ Pollut. 2018 Apr;235:358-364. doi: 10.1016/j.envpol.2017.12.092. Epub 2018 Jan 4. PubMed PMID: 29306213.
4: Christia C, Poma G, Besis A, Samara C, Covaci A. Legacy and emerging organophosphοrus flame retardants in car dust from Greece: Implications for human exposure. Chemosphere. 2018 Apr;196:231-239. doi: 10.1016/j.chemosphere.2017.12.132. Epub 2017 Dec 23. PubMed PMID: 29304461.
5: Björnsdotter MK, Romera-García E, Borrull J, de Boer J, Rubio S, Ballesteros-Gómez A. Presence of diphenyl phosphate and aryl-phosphate flame retardants in indoor dust from different microenvironments in Spain and the Netherlands and estimation of human exposure. Environ Int. 2018 Mar;112:59-67. doi: 10.1016/j.envint.2017.11.028. Epub 2017 Dec 18. PubMed PMID: 29268159.
6: Vojta Š, Melymuk L, Klánová J. Changes in Flame Retardant and Legacy Contaminant Concentrations in Indoor Air during Building Construction, Furnishing, and Use. Environ Sci Technol. 2017 Oct 17;51(20):11891-11899. doi: 10.1021/acs.est.7b03245. Epub 2017 Sep 27. PubMed PMID: 28910084.
7: Huang C, Li N, Yuan S, Ji X, Ma M, Rao K, Wang Z. Aryl- and alkyl-phosphorus-containing flame retardants induced mitochondrial impairment and cell death in Chinese hamster ovary (CHO-k1) cells. Environ Pollut. 2017 Nov;230:775-786. doi: 10.1016/j.envpol.2017.07.024. Epub 2017 Jul 19. PubMed PMID: 28732339.
8: Kosarac I, Kubwabo C, Foster WG. Quantitative determination of nine urinary metabolites of organophosphate flame retardants using solid phase extraction and ultra performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS). J Chromatogr B Analyt Technol Biomed Life Sci. 2016 Mar 1;1014:24-30. doi: 10.1016/j.jchromb.2016.01.035. Epub 2016 Jan 28. PubMed PMID: 26869296.
9: Schang G, Robaire B, Hales BF. Organophosphate Flame Retardants Act as Endocrine-Disrupting Chemicals in MA-10 Mouse Tumor Leydig Cells. Toxicol Sci. 2016 Apr;150(2):499-509. doi: 10.1093/toxsci/kfw012. Epub 2016 Jan 21. PubMed PMID: 26794138.
10: Gao L, Shi Y, Li W, Liu J, Cai Y. Occurrence and distribution of organophosphate triesters and diesters in sludge from sewage treatment plants of Beijing, China. Sci Total Environ. 2016 Feb 15;544:143-9. doi: 10.1016/j.scitotenv.2015.11.094. Epub 2015 Dec 3. PubMed PMID: 26657359.
11: Jarema KA, Hunter DL, Shaffer RM, Behl M, Padilla S. Acute and developmental behavioral effects of flame retardants and related chemicals in zebrafish. Neurotoxicol Teratol. 2015 Nov-Dec;52(Pt B):194-209. doi: 10.1016/j.ntt.2015.08.010. Epub 2015 Sep 5. PubMed PMID: 26348672; PubMed Central PMCID: PMC4768762.
12: Kucharska A, Cequier E, Thomsen C, Becher G, Covaci A, Voorspoels S. Assessment of human hair as an indicator of exposure to organophosphate flame retardants. Case study on a Norwegian mother-child cohort. Environ Int. 2015 Oct;83:50-7. doi: 10.1016/j.envint.2015.05.015. Epub 2015 Jun 14. PubMed PMID: 26081984.
13: Du Z, Wang G, Gao S, Wang Z. Aryl organophosphate flame retardants induced cardiotoxicity during zebrafish embryogenesis: by disturbing expression of the transcriptional regulators. Aquat Toxicol. 2015 Apr;161:25-32. doi: 10.1016/j.aquatox.2015.01.027. Epub 2015 Jan 29. PubMed PMID: 25661707.
14: Vaibhav K, Shrivastava P, Tabassum R, Khan A, Javed H, Ahmed ME, Islam F, Safhi MM, Islam F. Delayed administration of zingerone mitigates the behavioral and histological alteration via repression of oxidative stress and intrinsic programmed cell death in focal transient ischemic rats. Pharmacol Biochem Behav. 2013 Nov 15;113:53-62. doi: 10.1016/j.pbb.2013.10.008. Epub 2013 Oct 18. PubMed PMID: 24141173.
15: Roth T, Urpi Bertran R, Pöhlein M, Wolf M, van Eldik R. Gas chromatographic determination of phosphate-based flame retardants in styrene-based polymers from waste electrical and electronic equipment. J Chromatogr A. 2012 Nov 2;1262:188-95. doi: 10.1016/j.chroma.2012.08.070. Epub 2012 Aug 28. PubMed PMID: 23022238.
16: Brommer S, Harrad S, Van den Eede N, Covaci A. Concentrations of organophosphate esters and brominated flame retardants in German indoor dust samples. J Environ Monit. 2012 Sep;14(9):2482-7. doi: 10.1039/c2em30303e. Epub 2012 Aug 1. PubMed PMID: 22854617.
17: Ali N, Dirtu AC, Van den Eede N, Goosey E, Harrad S, Neels H, 't Mannetje A, Coakley J, Douwes J, Covaci A. Occurrence of alternative flame retardants in indoor dust from New Zealand: indoor sources and human exposure assessment. Chemosphere. 2012 Sep;88(11):1276-82. doi: 10.1016/j.chemosphere.2012.03.100. Epub 2012 Apr 30. PubMed PMID: 22551874.
18: Schindler BK, Förster K, Angerer J. Quantification of two urinary metabolites of organophosphorus flame retardants by solid-phase extraction and gas chromatography-tandem mass spectrometry. Anal Bioanal Chem. 2009 Oct;395(4):1167-71. doi: 10.1007/s00216-009-3064-6. PubMed PMID: 19763550.
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